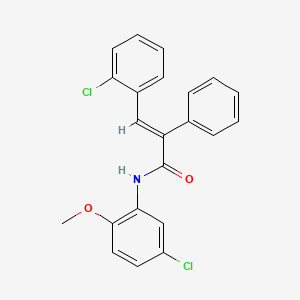
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide is a chemical compound that belongs to the class of acrylamides. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by interacting with specific molecular targets, such as enzymes and receptors. For example, it has been suggested that N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide inhibits the activity of acetylcholinesterase by binding to its active site. Similarly, it has been proposed that the compound inhibits the activity of tyrosinase by chelating the copper ions in its active site.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to possess antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been found to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These effects make N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide a potential candidate for the development of new drugs for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide has several advantages and limitations for lab experiments. One of the main advantages is its potential as a lead compound for the development of new drugs. Additionally, it is relatively easy to synthesize and purify, making it a suitable candidate for various biological assays. However, one of the main limitations is the lack of information regarding its toxicity and pharmacokinetic properties. Therefore, further studies are needed to fully understand the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide.
Zukünftige Richtungen
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide. One of the main directions is the development of new drugs based on its structure and properties. Additionally, further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetic properties. Furthermore, it would be interesting to investigate the potential of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide as a diagnostic tool for various diseases. Finally, the synthesis of new derivatives of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide could lead to the discovery of new compounds with improved properties.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide is a chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It exhibits promising anticancer, antitumor, and anti-inflammatory activities and possesses potent inhibitory effects against various enzymes. Despite its advantages, further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetic properties. The development of new drugs based on its structure and properties and the synthesis of new derivatives could lead to the discovery of new compounds with improved properties.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide involves the condensation reaction of 5-chloro-2-methoxyaniline, 2-chlorobenzaldehyde, and phenylacrylic acid in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit promising anticancer, antitumor, and anti-inflammatory activities. Additionally, it has been reported to possess potent inhibitory effects against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These properties make N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide a potential candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO2/c1-27-21-12-11-17(23)14-20(21)25-22(26)18(15-7-3-2-4-8-15)13-16-9-5-6-10-19(16)24/h2-14H,1H3,(H,25,26)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNWWEDAKIBFRT-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

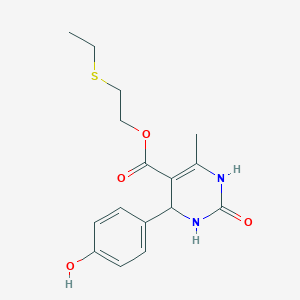
![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)
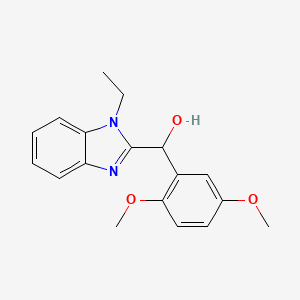
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4927579.png)

![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)
![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)

![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)
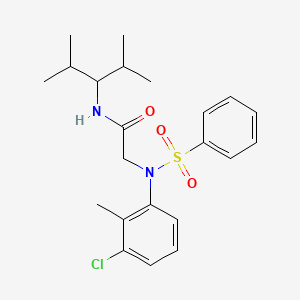
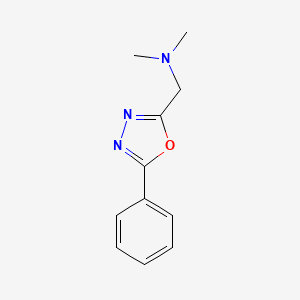


![N,N'-bis[2-(diethylamino)ethyl]terephthalamide](/img/structure/B4927631.png)